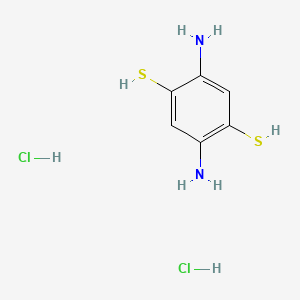

2,5-Diamino-1,4-benzenedithiol Dihydrochloride

Description

Properties

IUPAC Name |

2,5-diaminobenzene-1,4-dithiol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S2.2ClH/c7-3-1-5(9)4(8)2-6(3)10;;/h1-2,9-10H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXLKRWRWNFGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)N)S)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562260 | |

| Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75464-52-7 | |

| Record name | 2,5-Diaminobenzene-1,4-dithiol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diamino-1,4-benzenedithiol Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diamino-1,4-benzenedithiol dihydrochloride can be synthesized through a multi-step process starting from p-phenylenediamine. The reaction conditions typically include the use of solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and the reactions are carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-1,4-benzenedithiol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfhydryl groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and substituted derivatives from substitution reactions .

Scientific Research Applications

Materials Science

2,5-Diamino-1,4-benzenedithiol dihydrochloride is utilized in the synthesis of high-performance polymers and fibers. Its derivatives are essential in producing liquid crystalline polymers, which exhibit unique thermal and mechanical properties. The compound serves as a monomer for polybenzothiazole and related polymers, contributing to advancements in materials with enhanced thermal stability and oxidative resistance .

Table 1: Polymer Applications of this compound

Organic Synthesis

This compound acts as an important intermediate in organic synthesis. It can be used to synthesize various derivatives that are valuable in pharmaceuticals and agrochemicals. The ability to modify its structure allows chemists to explore new compounds with potential biological activities .

Table 2: Organic Synthesis Applications

| Compound Derived | Use/Importance | Reference |

|---|---|---|

| 2,5-Diamino-1,4-benzenediol | Precursor for pharmaceuticals | |

| Thiazole derivatives | Important in medicinal chemistry |

Case Study 1: Polymer Development

A study demonstrated the use of this compound in developing a new class of polybenzothiazole fibers. These fibers exhibited superior thermal stability compared to conventional materials, making them suitable for aerospace applications. The research highlighted the compound's role in enhancing the mechanical properties of the resulting polymers .

Case Study 2: Synthesis of Thiazole Derivatives

Research focused on synthesizing thiazole derivatives from this compound showed promising results in terms of biological activity against various pathogens. The derivatives exhibited significant antibacterial properties, indicating potential applications in pharmaceutical development .

Mechanism of Action

The mechanism by which 2,5-diamino-1,4-benzenedithiol dihydrochloride exerts its effects involves its ability to coordinate with metal ions through its amino and sulfhydryl groups. This coordination can lead to the formation of stable complexes with unique optical, magnetic, and electronic properties . The molecular targets and pathways involved include metal ions such as Fe, Co, Ni, Cu, and Zn .

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Appearance : Solid .

- Melting Point : 210°C (decomposition) .

- Solubility : Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) mixtures .

Comparison with Similar Compounds

Structural and Functional Group Differences

The unique thiol (-SH) and amino (-NH₂) groups in 2,5-Diamino-1,4-benzenedithiol dihydrochloride differentiate it from analogs (Table 1).

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2,5-Dimethoxybenzene-1,4-diamine | Methoxy (-OCH₃) groups at positions 1,4 | Thiols vs. methoxy; altered electronic properties |

| 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride | Amino groups at 1,2; methoxy at 4,5 | Positional isomerism; reduced coordination sites |

| 2,5-Diamino-1,4-dihydroxybenzene dihydrochloride | Hydroxyl (-OH) groups instead of thiols | Higher polarity; weaker metal coordination |

| 2,5-Diaminotoluene | Methyl (-CH₃) substituent | Non-polar groups limit solubility |

Solubility and Reactivity

- This compound: Soluble in DMF/DMSO mixtures, enabling coordination chemistry .

- Dihydroxybenzene analogs : Higher water solubility due to -OH groups but form weaker metal complexes .

- Methoxy derivatives : Lower reactivity in metal coordination due to electron-donating -OCH₃ groups .

Coordination Polymers

Thermal Stability (TGA Data)

Semiconductor Performance

- DABDT Derivatives : Form benzobisthiazoles with trimethylsilylethynyl groups for organic semiconductors (e.g., 38% yield in Scheme 15 ).

- Methoxy Analogs : Less studied in electronics, likely due to reduced electron transport efficiency .

Research Findings and Unique Advantages

- Optical Properties : Zn-DABDT emits stronger cyan light (480 nm) than other coordination polymers, attributed to rigid planar structures .

- Magnetic Behavior : Fe-DABDT shows superparamagnetism (-5000 to +5000 G), while Co/Ni-DABDT are paramagnetic .

- Synthetic Flexibility : DABDT’s four bonding sites (-NH₂ and -SH) enable diverse coordination geometries, unlike dihydroxy or dimethoxy analogs .

Biological Activity

2,5-Diamino-1,4-benzenedithiol dihydrochloride (CAS Number: 75464-52-7) is a compound with significant biological activity and potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant case studies, supported by data tables and research findings.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₆H₈N₂S₂ |

| Molecular Weight | 245.18 g/mol |

| Melting Point | 210 °C (dec.) |

| Solubility | Soluble in dimethylformamide |

| Purity | ≥97.0% (by HPLC) |

Structural Characteristics

The compound features two amino groups and two thiol groups, which contribute to its reactivity and interactions in biological systems. Its structure can be represented as follows:

Antioxidant Properties

This compound has been shown to exhibit antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies indicate that the compound can scavenge free radicals effectively, reducing cellular damage and inflammation.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of this compound against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated that the compound can induce apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells. This selectivity highlights its potential as an anticancer agent.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HeLa | 25 | Significant apoptosis |

| MCF-7 | 30 | Moderate cytotoxicity |

| Normal Fibroblasts | >100 | Low toxicity |

Synthesis Methods

Various synthesis routes have been explored for producing this compound. One notable method involves the polycondensation of dicarboxylic acids with the compound using phosphorus pentoxide and methanesulfonic acid as condensing agents. This method allows for the formation of polybenzothiazoles with enhanced properties.

Case Study: Polybenzothiazole Synthesis

A study conducted by Hattori et al. (1994) demonstrated the synthesis of high molecular weight polybenzothiazoles using this compound as a monomer. The resulting polymers exhibited promising thermal stability and mechanical properties suitable for advanced material applications .

Applications in Nanotechnology

Recent advancements have incorporated this compound into nanomaterials. For example, it has been utilized in creating composite membranes that enhance proton conductivity in fuel cells. The integration of silica nanoparticles with this compound has shown improved performance metrics compared to traditional materials .

Table 2: Performance Comparison of Membranes

| Membrane Type | Maximum Power Density (mW/cm²) | Notes |

|---|---|---|

| Pristine PBI | 530 | Baseline performance |

| PBI/SNP-PBI | 650 | Enhanced conductivity |

Q & A

Q. What are the recommended storage conditions for 2,5-Diamino-1,4-benzenedithiol Dihydrochloride to ensure stability?

The compound must be stored under inert gas (e.g., nitrogen or argon) to prevent oxidation due to air exposure. It should be kept in a tightly sealed container at room temperature, away from moisture and light. Prolonged exposure to air can degrade its thiol groups, altering reactivity .

Q. How is the purity of this compound assessed, and what are the limitations of common analytical methods?

Purity is typically determined via HPLC (≥97.0% purity) or iodometric titration (≥95.0% for thiol content). HPLC is superior for detecting organic impurities, while iodometric titration quantifies active thiol groups. Discrepancies may arise if non-thiol contaminants (e.g., residual solvents) are present, requiring complementary techniques like elemental analysis .

Q. What solvents are suitable for dissolving this compound in experimental workflows?

The compound is soluble in dimethylformamide (DMF) and forms stable solutions in a DMF:DMSO (1:1 v/v) mixture. Aqueous solubility is limited, but acidic conditions (e.g., dilute H₂SO₄) can enhance dissolution. Pre-degassing solvents with inert gas minimizes thiol oxidation during preparation .

Advanced Research Questions

Q. How can spectroscopic methods confirm the coordination of this compound with transition metals in polymer synthesis?

- FTIR : Shifts in –NH₂ (3440 cm⁻¹ → lower wavenumbers) and –SH (2460 cm⁻¹ attenuation) peaks indicate metal coordination via amino and thiol groups.

- UV-Vis : Charge-transfer transitions (e.g., ligand-to-metal) above 400 nm confirm coordination.

- TEM/HRTEM : Reveals nanoscale structural features (e.g., parallel molecular alignment in Co/Ni-DABDT polymers with 0.23–0.34 nm interchain spacing) .

Q. What factors influence the magnetic properties of transition metal–DABDT coordination polymers?

Magnetic behavior depends on the metal center:

Q. How does the electronic structure of Zn²⁰ enhance fluorescence in Zn-DABDT polymers compared to other metals?

Zn²⁺ (d¹⁰ configuration) lacks d-d transitions, reducing non-radiative decay pathways. This results in stronger cyan fluorescence (480 nm) in Zn-DABDT compared to Fe/Ni/Co analogs. Solvent polarity (DMF/DMSO) further modulates emission intensity .

Q. What thermal stability considerations are critical for processing DABDT-based polymers?

TGA reveals two degradation phases:

- 20–250°C : Loss of adsorbed water/solvent (1.3–11.6% mass loss).

- >250°C : Polymer backbone decomposition. Zn-DABDT shows the highest thermal stability (98.7% residue at 150°C), making it suitable for high-temperature applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in molecular formula data across sources?

Q. Why might purity values from HPLC and iodometric titration differ, and how can this be mitigated?

HPLC detects organic impurities (e.g., unreacted precursors), while iodometric titration quantifies free thiol groups. Discrepancies arise if oxidized thiols (disulfides) are present but undetected by HPLC. Combining both methods with elemental analysis ensures comprehensive purity assessment .

Methodological Guidelines

Q. What experimental precautions are essential when synthesizing DABDT coordination polymers?

Q. How can researchers resolve low solubility issues in DABDT-based polymers for photophysical studies?

Solubility is enhanced in DMF:DMSO (1:1 v/v) . Sonication (10 min) and filtration (0.22 µm membrane) improve dispersion. For insoluble Fe-DABDT, alternative solvents (e.g., H₂SO₄) or nanoparticle formulations may be required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.